Product packaging for Callystatin A(Cat. No.:CAS No. 189883-16-7)

Callystatin A

Cat. No.: B1233770
CAS No.: 189883-16-7
M. Wt: 456.7 g/mol
InChI Key: QPJTWGLLJWBDQW-KMMMXHTBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Callystatin A (CAS 189883-16-7) is a macrocyclic polyketide natural product first isolated from the marine sponge Callyspongia truncata . It belongs to the leptomycin family of secondary metabolites, which are renowned for their exceptionally potent cytotoxic activities . The compound exhibits remarkable anti-tumor and anti-fungal properties, with extreme potency demonstrated against human epidermoid carcinoma KB cells (IC50 = 10 pg/ml) and mouse lymphocytic leukemia L1210 cells (IC50 = 20 pg/ml) . The primary mechanism of action of this compound is the inhibition of nuclear export . It covalently binds to and inhibits the chromosome region maintenance 1 (CRM1)/exportin 1 protein, which is responsible for the transport of macromolecules with a nuclear export signal (NES) from the nucleus to the cytoplasm . This inhibition leads to the accumulation of key regulatory proteins in the nucleus, resulting in cell cycle arrest during the G1 and G2 phases and ultimately inducing apoptosis in cancer cells . This mechanism is shared with and well-characterized for the related compound Leptomycin B . Due to its challenging structure and significant biological activity, this compound has been the target of numerous total synthesis campaigns, which have developed innovative strategies such as stereoselective alkylations, cross-coupling reactions, and titanium-mediated alkyne-alkyne couplings . Its highly conserved structural motif, featuring a terminal α,β-unsaturated lactone attached to a long unsaturated chain, is considered critical for target recognition, with the lactone moiety acting as the pharmacophore . This product is intended for research purposes only, specifically for investigating nuclear export mechanisms, cell cycle regulation, and the development of novel anti-cancer therapeutics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H44O4 B1233770 Callystatin A CAS No. 189883-16-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189883-16-7

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

(2R)-2-[(1E,3Z,5R,7E,9E,11R,13S,14R,15S)-3-ethyl-14-hydroxy-5,9,11,13,15-pentamethyl-12-oxoheptadeca-1,3,7,9-tetraenyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C29H44O4/c1-8-22(5)28(31)24(7)29(32)23(6)18-20(3)12-10-13-21(4)19-25(9-2)16-17-26-14-11-15-27(30)33-26/h10-12,15-19,21-24,26,28,31H,8-9,13-14H2,1-7H3/b12-10+,17-16+,20-18+,25-19-/t21-,22+,23-,24+,26-,28-/m1/s1

InChI Key

QPJTWGLLJWBDQW-KMMMXHTBSA-N

SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O

Isomeric SMILES

CC[C@H](C)[C@H]([C@H](C)C(=O)[C@H](C)/C=C(\C)/C=C/C[C@@H](C)/C=C(/CC)\C=C\[C@H]1CC=CC(=O)O1)O

Canonical SMILES

CCC(C)C(C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(CC)C=CC1CC=CC(=O)O1)O

Synonyms

20-epi-callystatin A
callystatin A

Origin of Product

United States

Structural Elucidation and Advanced Stereochemical Analysis of Callystatin a

Methodologies for Absolute and Relative Stereochemistry Determination

The initial elucidation of the planar structure and parts of the absolute configurations of Callystatin A was accomplished through spectroscopic methods. researchgate.net However, establishing the precise arrangement of its numerous stereocenters required more sophisticated approaches. The relative and absolute stereochemistry of this compound was ultimately confirmed through a combination of partial and total synthesis, which were guided by incisive analyses of NMR spectroscopic data. researchgate.net

Key strategies employed in determining the stereochemistry include:

Asymmetric Synthesis: The enantioselective synthesis of this compound, where specific stereocenters are created in a controlled manner, has been a cornerstone in confirming its absolute configuration. acs.orgnih.gov Various synthetic strategies, such as the SAMP/RAMP hydrazone alkylation methodology and enzymatic enantioselective reductions, have been utilized to generate the desired stereoisomers. researchgate.net

Stereoselective Reactions: The total synthesis of this compound has relied on a series of highly stereoselective reactions. These include the Evans aldol (B89426) condensation, Wittig olefination, and Heck coupling, which allow for the precise construction of the molecule's complex stereochemical landscape. researchgate.netacs.orgnih.gov For instance, a stereoselective aldol reaction was a pivotal step in generating the β-hydroxy ketone moiety with the correct all-syn configuration. researchgate.netacs.org

Degradation and Correlation: In some instances, complex molecules are chemically broken down into smaller, more easily identifiable fragments of known stereochemistry. While not explicitly detailed as the primary method for this compound, this classical approach is a fundamental tool in stereochemistry determination. ox.ac.uk

The successful total synthesis of (-)-Callystatin A served as the ultimate proof of its absolute stereostructure, confirming the assignments made through spectroscopic and partial synthetic efforts. researchgate.netresearchgate.net

Role of Advanced Spectroscopic Techniques in Structural Confirmation (e.g., NMR, CD, MS in a research context)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H and 13C NMR, has been central to the structural elucidation of this compound. mdpi.comnih.gov Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments were used to establish the carbon skeleton and the connectivity of protons and carbons. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were crucial in determining the relative stereochemistry by providing information about the spatial proximity of different protons. nih.govethz.ch Furthermore, the analysis of coupling constants (J-values) in 1H NMR spectra helps to define the dihedral angles between adjacent protons, thus revealing the local stereochemistry. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of a compound by providing a highly accurate mass measurement. uni-duesseldorf.de This was a critical first step in the characterization of this compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.net By comparing the experimental CD spectrum of a natural product with that of a synthesized standard of known absolute stereochemistry, the absolute configuration of the natural product can be confidently assigned. This comparison was vital in the final confirmation of the absolute stereochemistry of this compound.

The following table summarizes the key spectroscopic data for this compound:

Spectroscopic TechniqueInformation Obtained
1H NMR Proton chemical shifts, coupling constants (J-values) for dihedral angles, relative stereochemistry through NOESY.
13C NMR Carbon chemical shifts, number of different carbon environments.
2D NMR (COSY, HSQC, HMBC) Connectivity of protons and carbons, establishing the molecular framework.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurement to determine the molecular formula.
Circular Dichroism (CD) Determination of absolute stereochemistry by comparison with synthetic standards.

Computational Chemistry Approaches for Conformational Analysis and Structural Validation

In modern natural product chemistry, computational methods have become a standard tool for validating proposed structures and determining stereochemistry. mdpi.com These approaches are particularly valuable for flexible molecules like this compound, where multiple low-energy conformations can exist.

Conformational Searches: The first step in computational analysis is a thorough search for all possible low-energy conformations of the molecule. mdpi.com This is essential because the experimentally observed properties are an average over the populated conformations.

Quantum Chemical Calculations: Once the relevant conformers are identified, their properties, such as NMR chemical shifts, coupling constants, and CD spectra, can be calculated using quantum mechanics. mdpi.com By comparing the calculated data for different possible stereoisomers with the experimental data, the correct relative and absolute configuration can be determined. For instance, calculating the NMR parameters for all possible diastereomers and finding the best match with the experimental spectrum is a powerful method for assigning the relative configuration. mdpi.com

Molecular Modeling: Docking studies, a form of molecular modeling, can be used to predict how a molecule like this compound might bind to its biological target. nih.gov While not directly used for initial structural elucidation, these models can provide insights that indirectly support a proposed structure by demonstrating its compatibility with the known binding site of its target protein.

The general workflow for using computational chemistry in structure elucidation is as follows:

StepDescription
1. Conformational SearchIdentify all low-energy three-dimensional arrangements of the molecule.
2. Geometry OptimizationRefine the geometry of each conformer using quantum mechanical methods.
3. Property CalculationCalculate spectroscopic properties (e.g., NMR, CD) for each conformer.
4. Boltzmann AveragingAverage the calculated properties based on the predicted population of each conformer at a given temperature.
5. Comparison with ExperimentCompare the calculated, averaged properties with the experimental data to determine the best-fitting stereoisomer.

Unique Structural Motifs and Their Contributions to Biological Activity

The potent biological activity of this compound is attributed to several key structural features within the molecule. wikipedia.orgnih.gov These motifs work in concert to enable its interaction with its biological target.

Polyketide Core: this compound is a polyketide, a class of natural products characterized by a repeating pattern of ketone and methylene (B1212753) groups in their backbone. wikipedia.orgwikipedia.orgrsc.org This core structure is assembled by a large enzyme complex called polyketide synthase (PKS). wikipedia.orgnih.gov The specific arrangement of methyl groups along the polyketide chain of this compound is crucial for its activity. researchgate.net

α,β-Unsaturated δ-Lactone: A terminal α,β-unsaturated δ-lactone ring is a highly conserved feature among the leptomycin family of natural products, to which this compound belongs. wikipedia.orgresearchgate.net This moiety is believed to be the pharmacophore, the part of the molecule responsible for its biological effect. wikipedia.org It is thought to act as a Michael acceptor, forming a covalent bond with a cysteine residue in its target protein, CRM1/exportin1. wikipedia.org

Conjugated Diene Systems: this compound possesses two conjugated diene systems within its long, unsaturated fatty acid chain. wikipedia.orgmdpi.com These rigid structural elements likely play a role in orienting the molecule correctly within the binding site of its target protein. The synthesis of these diene moieties often requires specific and highly selective chemical reactions. acs.org

β-Hydroxyketone Moiety: The β-hydroxyketone portion of this compound, with its specific stereochemistry, has been shown to be critical for its potent cytotoxicity. researchgate.net The ketonic carbonyl group, the hydroxyl group, and the arrangement of the three asymmetric methyl groups in this region all contribute significantly to the molecule's biological potency. researchgate.net

The key structural motifs and their proposed roles are summarized in the table below:

Structural MotifProposed Contribution to Biological Activity
Polyketide CoreProvides the overall scaffold and specific stereochemistry for target recognition.
α,β-Unsaturated δ-LactoneActs as the pharmacophore, forming a covalent bond with the target protein.
Conjugated Diene SystemsContributes to the correct conformational presentation of the molecule for binding.
β-Hydroxyketone MoietyEssential for potent cytotoxicity, with specific functional groups and stereocenters playing key roles.

Total Synthesis Strategies and Methodological Advancements for Callystatin a and Its Analogues

Stereoselective and Asymmetric Synthesis Methodologies

Chemoenzymatic Transformations in Fragment Synthesis

The integration of enzymatic transformations within classical chemical synthesis, known as chemoenzymatic synthesis, offers powerful solutions for creating complex stereocenters with high selectivity, often under mild conditions. mdpi.comcsic.es This hybrid approach leverages the high regio- and stereoselectivity of enzymes for specific steps, thereby streamlining synthetic routes and improving efficiency. carmodyqs.combeilstein-journals.org In the context of Callystatin A, chemoenzymatic strategies have been effectively employed to generate key chiral intermediates.

A notable application involves the lipase-catalyzed resolution of secondary alcohol intermediates, which serves as a crucial step in the total synthesis of (-)-Callystatin A. ncl.res.in This enzymatic resolution provides an economical and highly enantioselective pathway to essential chiral building blocks early in the synthesis, setting the stage for the stereocontrolled introduction of subsequent chiral centers. ncl.res.in

One specific chemoenzymatic protocol developed for a this compound intermediate involves a sequence combining Zirconium-catalyzed Asymmetric Carbo-alumination (ZACA), lipase-catalyzed acetylation, and palladium-catalyzed cross-coupling. nih.gov In this route, a key intermediate was synthesized through a process that included a lipase-catalyzed purification step to achieve an enantiomeric purity of ≥99% ee. nih.gov This sequence highlights the power of combining metal-catalyzed reactions with enzymatic resolutions to produce fragments of high optical purity, which are essential for the successful total synthesis of complex natural products like this compound. nih.gov The use of enzymes such as lipases and ketoreductases is a recurring theme in the chemoenzymatic synthesis of chiral alcohols and other fragments required for natural product synthesis. researchgate.netresearchgate.net

Challenges and Innovations in Achieving Total Synthesis

The total synthesis of this compound presents significant hurdles, primarily stemming from its complex and highly stereodefined structure. nih.govresearchgate.net A major challenge lies in the precise control of multiple stereogenic centers to achieve the correct all-syn configuration observed in the natural product. researchgate.netnih.gov Furthermore, the presence of sensitive functional groups and conjugated diene systems necessitates careful planning of protecting group strategies to avoid "tedious" manipulation steps. nih.govuni-hannover.de In some synthetic routes, challenges included poor selectivity in key reactions, such as the formation of a Z-vinyl iodide, which yielded the undesired isomer as the major product. ethz.ch

To overcome these difficulties, chemists have introduced several key innovations:

Late-Stage Aldol (B89426) Condensation: One of the most significant innovations was positioning a crucial aldol reaction near the end of the synthesis. nih.govresearchgate.net This strategy not only joins major fragments but also provides rapid access to a variety of structural analogues for biological testing by allowing modifications to be introduced at a late stage. nih.govuni-hannover.de

Stereochemical Control through Allylic Strain: To establish the correct stereochemistry in the polypropionate core, some syntheses have exploited the principles of allylic strain. researchgate.netnih.gov By carefully designing the ethyl ketone precursor, the inherent strain was used to direct the facial selectivity of the key aldol reaction, successfully generating the desired all-syn configuration. researchgate.netnih.gov A tin(II)-mediated mismatched aldol reaction was also used effectively, delivering a key fragment with 97% diastereoselectivity. rsc.org

Novel Coupling Methodologies: The assembly of the carbon skeleton has been achieved through various innovative coupling reactions. These include the use of chiral allenylmetal additions for the construction of the C15-C22 polypropionate segment and a strategic sp²-sp³ Suzuki coupling to unite the northern (C1-C11) and southern (C12-C22) hemispheres of the molecule. nih.gov

Process Improvement: Efficiency has been enhanced by refining synthetic intermediates. For example, the use of a modified vinyl iodide was reported to shorten one total synthesis by two steps. nih.govuni-hannover.de

Template-Based Synthesis: An alternative approach for stereocontrol involved using an enantiomerically pure oxabicyclo[3.2.1]oct-6-ene as a rigid template to guide the stereocontrolled preparation of the C15-C21 polypropionate region. researchgate.net

Development of Scalable and Efficient Synthetic Routes

Furthermore, the reliance on robust and well-established catalytic reactions, such as the Suzuki and Heck couplings, is critical for efficiency and scalability. nih.govscielo.br These palladium-catalyzed reactions are known for their reliability and high yields, making them cornerstones of modern synthetic chemistry. scielo.br An ideal scalable synthesis of this compound would build upon these convergent strategies, employing highly stereoselective and high-yielding catalytic reactions while minimizing protecting group manipulations to create the most direct and economical path to the target molecule. mdpi.com

Biosynthetic Pathways and Precursors of Callystatin a

Proposed Polyketide Synthase (PKS) Assembly Line and Modular Biosynthesis

The structural characteristics of callystatin A strongly indicate its formation via a modular Type I PKS system. wikiwand.comrcsb.org These PKSs are large, multifunctional enzyme complexes organized into modules, with each module responsible for one cycle of chain elongation and modification. rcsb.orgfrontiersin.orgnih.gov In this assembly-line fashion, the growing polyketide chain is passed from one module to the next, with each step being precisely controlled. rcsb.orgnih.gov

A typical PKS module contains several domains that carry out specific functions: rcsb.orgfrontiersin.org

Acyltransferase (AT): Selects and loads the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) onto the acyl carrier protein. frontiersin.org

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain via a thioester linkage and shuttles it between the various catalytic domains. rcsb.orgfrontiersin.org

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons. frontiersin.org

Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER): These are processing domains that can modify the β-keto group formed after each condensation. The presence or absence of these domains in a particular module determines the level of reduction and the resulting stereochemistry at that position in the final product. wikiwand.comfrontiersin.org

The biosynthesis of this compound is proposed to begin with a starter unit, likely acetate. wikiwand.com The polyketide chain is then elongated through the sequential action of multiple PKS modules. The final step in the PKS assembly line is typically catalyzed by a Thioesterase (TE) domain, which releases the completed polyketide chain from the enzyme complex. wikiwand.comrsc.org In the case of this compound, this release is followed by post-PKS modifications to form the final natural product. rsc.orgrsc.org

Identification of Biosynthetic Building Blocks and Extender Units

The carbon backbone of this compound is assembled from simple building blocks derived from primary metabolism. The starter unit is believed to be acetyl-CoA. wikiwand.comrsc.org The subsequent elongation of the chain is accomplished through the incorporation of extender units, which are primarily malonyl-CoA and methylmalonyl-CoA. wikiwand.comfrontiersin.org The selection of either malonate or methyl malonate at each step is dictated by the specificity of the AT domain within each respective module. wikiwand.com This selective incorporation is crucial for establishing the correct pattern of methyl branches along the polyketide chain, a key feature of this compound's structure.

Building Block Function Incorporated as
Acetyl-CoAStarter UnitAcetate
Malonyl-CoAExtender UnitMalonate
Methylmalonyl-CoAExtender UnitMethyl malonate

Putative Enzymatic Transformations and Stereochemical Control in Biosynthesis

The immense structural complexity and defined stereochemistry of this compound are the results of a series of precise enzymatic transformations. Within the PKS modules, the combination of KR, DH, and ER domains dictates the functional groups and stereocenters of the growing chain. wikiwand.comfrontiersin.org For instance, the action of a KR domain reduces a ketone to a hydroxyl group with a specific stereochemistry. Subsequent dehydration by a DH domain can introduce a double bond, and further reduction by an ER domain can saturate that bond. The specific types of these domains (e.g., A-type or B-type KR) are responsible for the stereochemical outcome of these reactions.

The total synthesis of this compound and its fragments has provided significant insights into the stereochemical challenges of the molecule. nih.govnih.govnih.gov Synthetic strategies have often employed stereoselective reactions like aldol (B89426) additions, Wittig reactions, and Heck couplings to control the intricate stereochemistry of the molecule. nih.govresearchgate.net These synthetic efforts underscore the remarkable precision of the natural biosynthetic machinery in controlling multiple stereocenters.

Key enzymatic transformations in the biosynthesis of polyketides like this compound include:

Claisen Condensation: The fundamental chain-building reaction catalyzed by the KS domain. frontiersin.org

Reduction: Catalyzed by KR domains to produce hydroxyl groups. frontiersin.org

Dehydration: Catalyzed by DH domains to form double bonds. frontiersin.org

Enoyl Reduction: Catalyzed by ER domains to produce saturated carbon-carbon bonds. frontiersin.org

Symbiotic Microbial Contributions to this compound Production

A growing body of evidence suggests that many natural products isolated from marine invertebrates, such as sponges, are actually produced by symbiotic microorganisms. nih.govhebmu.edu.cnacademicjournals.org Sponges host a diverse community of bacteria, fungi, and archaea, and these symbionts are believed to be the true producers of many bioactive compounds. researchgate.netresearchgate.net While the direct producer of this compound has not been definitively identified, it is highly probable that a symbiotic microbe residing within the Callyspongia truncata sponge is responsible for its biosynthesis.

The identification and cultivation of these symbiotic organisms remain a significant challenge, which has hampered the direct study of the this compound biosynthetic gene cluster. hebmu.edu.cn However, advances in genome mining and heterologous expression techniques offer promising avenues for identifying the producer and characterizing the complete biosynthetic pathway in the future. frontiersin.orgbeilstein-journals.org The discovery of the biosynthetic gene cluster would not only confirm the proposed pathway but also provide the genetic blueprint for potential bioengineering efforts to produce novel analogs of this compound.

Molecular Mechanism of Action of Callystatin a

Identification of Primary Molecular Targets

CRM1/Exportin1 Inhibition and Nuclear Export Blockade

The principal molecular target of Callystatin A is the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as Exportin1. wikipedia.orgnih.gov CRM1 is responsible for transporting a wide array of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. nih.govanr.fr This transport is crucial for the proper function of these proteins and for maintaining cellular homeostasis. anr.fr

This compound, sharing a similar mechanism with its structural analogue Leptomycin B, directly inhibits CRM1 function. wikipedia.orgwikiwand.com The mechanism involves the α,β-unsaturated lactone moiety of this compound, which acts as a pharmacophore. wikipedia.org This reactive group facilitates a Michael-type addition, forming an irreversible covalent bond with a specific cysteine residue (Cys528 or Cys539 in different reports) located within the nuclear export signal (NES)-binding cleft of CRM1. wikipedia.orgnih.govwikiwand.comhaematologica.org This covalent modification sterically hinders CRM1 from recognizing and binding to the NES of its cargo proteins. anr.frwikiwand.com Consequently, these essential proteins are sequestered within the nucleus, unable to perform their cytoplasmic functions. wikipedia.orgwikiwand.com This blockade of nuclear export is a key event that triggers the downstream cellular effects of this compound. wikipedia.org

The nuclear retention of numerous regulatory proteins is the direct cause of this compound's antitumor activity. wikipedia.org A variety of these cargo molecules are involved in critical cellular processes like proliferation and differentiation. wikipedia.orgwikiwand.com

Table 1: Key CRM1/Exportin1 Cargo Proteins Affected by this compound

Cargo Protein Primary Function Reference
p53 Tumor suppressor; regulates cell cycle and apoptosis. wikipedia.orgwikiwand.com
MDM2 Negative regulator of p53. wikipedia.orgwikiwand.com
Cyclin B1 Regulates progression through the M-phase of the cell cycle. wikipedia.orgwikiwand.com
p21 (WAF1/CIP1) Cyclin-dependent kinase inhibitor; controls G1/S checkpoint. researchgate.net
p27 (Kip1) Cyclin-dependent kinase inhibitor; tumor suppressor. nih.govresearchgate.net
c-Abl Non-receptor tyrosine kinase involved in cell differentiation and apoptosis. wikipedia.orgwikiwand.com
MAPK/MEK1 Components of the mitogen-activated protein kinase (MAPK) signaling pathway, crucial for proliferation. wikipedia.orgwikiwand.com
IκB Inhibitor of NF-κB, a key transcription factor in inflammatory and survival pathways. wikipedia.orgwikiwand.com
Survivin Inhibitor of apoptosis protein (IAP). nih.govresearchgate.net
PKA Protein Kinase A, involved in various signaling pathways. wikipedia.orgwikiwand.com
FOXO Forkhead box proteins; transcription factors that regulate stress resistance, metabolism, and cell death. haematologica.org

| Rev | HIV-1 protein essential for viral replication (a well-studied CRM1 cargo). | nih.govwikiwand.com |

Interactions with Cytoskeletal Components (e.g., Microtubule Dynamics)

The cytoskeleton, particularly the microtubule network, is a validated target for many anticancer agents because of its essential role in cell division and structure. vliz.be While this compound has been mentioned in the context of microtubule-stabilizing agents, its primary and most well-documented mechanism of action is the inhibition of CRM1. wikipedia.orgscite.ai Some natural products with structural similarities to this compound are known to interact with the cytoskeleton. researchgate.net For instance, certain compounds can influence the microtubule cytoskeleton, leading to the formation of abnormal mitotic spindles. uni-konstanz.de However, detailed studies focusing specifically on a direct, high-affinity interaction between this compound and tubulin or a significant disruption of microtubule dynamics as a primary cytotoxic mechanism are not as prominent in the literature compared to the extensive research on its CRM1 inhibition.

Downstream Cellular Pathway Modulation

The sequestration of key regulatory proteins in the nucleus by this compound triggers a cascade of downstream events, profoundly affecting cell fate.

Impact on Cell Cycle Progression (e.g., G1 arrest, M-phase arrest)

A major consequence of CRM1 inhibition by this compound is the arrest of the cell cycle. wikipedia.org This effect is largely attributed to the nuclear accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27. nih.govresearchgate.net In normally functioning cells, these proteins are exported to the cytoplasm by CRM1. nih.gov By blocking their export, this compound effectively increases their nuclear concentration, allowing them to inhibit cyclin/CDK complexes that drive cell cycle progression. nih.gov This leads to a robust arrest, primarily at the G1 and G2 phases of the cell cycle. wikipedia.orgwikiwand.com The nuclear retention of tumor suppressor proteins forces cancer cells into a state of cell cycle arrest, preventing their proliferation. karyopharm.com

Induction of Apoptosis and Programmed Cell Death Pathways

Beyond halting proliferation, this compound actively promotes programmed cell death, or apoptosis. dntb.gov.ua This pro-apoptotic effect is a direct result of its impact on the localization and function of key survival and death-regulating proteins. One critical mechanism is the nuclear retention of tumor suppressor proteins like p53. wikipedia.org When confined to the nucleus, p53 can more effectively activate its target genes that initiate the apoptotic cascade. nih.govembopress.org

Furthermore, this compound's inhibition of CRM1 prevents the export of pro-apoptotic factors and inhibitors of apoptosis. For example, Survivin, an inhibitor of apoptosis protein (IAP) that is often overexpressed in cancer cells, is a CRM1 cargo. nih.gov By trapping Survivin in the nucleus, it is prevented from performing its anti-apoptotic functions in the cytoplasm, such as inhibiting caspases. nih.gov The induction of apoptosis by this compound has been associated with the activation of caspases, including the key executioner caspase-3, and an increase in the pro-apoptotic Bax/Bcl-2 ratio. dntb.gov.ua Caspases are a family of proteases that, once activated, execute the dismantling of the cell in an orderly fashion. bdvets.orgwikipedia.org

Influence on Key Signal Transduction Cascades (e.g., proliferation, differentiation pathways)

This compound profoundly influences major signal transduction pathways that govern cell proliferation and differentiation. wikipedia.orgwikiwand.com This is achieved by altering the subcellular location of critical signaling molecules. The chains of molecules that relay signals inside a cell are known as intracellular signal transduction pathways.

The mitogen-activated protein kinase (MAPK) pathway is a central cascade that promotes cell division. nih.gov this compound causes the nuclear accumulation of MAPK/MEK1, key components of this pathway, thereby disrupting the signal flow and inhibiting proliferation. wikipedia.orgwikiwand.com

Similarly, the function of the tumor suppressor p53 is tightly controlled by its interaction with MDM2, which facilitates p53's nuclear export and degradation. wikipedia.orgwikiwand.com By blocking the export of both p53 and MDM2, this compound stabilizes nuclear p53, enhancing its ability to halt the cell cycle and trigger apoptosis. wikipedia.orgnih.gov The non-receptor tyrosine kinase c-Abl, another CRM1 cargo protein, is also implicated in cell death programs and cell cycle control. nih.govembopress.org Its nuclear retention contributes to the cytostatic effects observed with this compound treatment. wikipedia.orgwikiwand.comembopress.org

Table 2: Summary of Cellular Effects of this compound

Cellular Process Effect Underlying Mechanism Reference
Nuclear Export Inhibited Irreversible covalent binding to CRM1/Exportin1. wikipedia.orgwikiwand.com
Cell Cycle G1 and G2 Arrest Nuclear accumulation of tumor suppressors and CDK inhibitors (e.g., p21, p27). wikipedia.orgwikiwand.comresearchgate.net
Apoptosis Induced Nuclear retention of pro-apoptotic factors (e.g., p53) and nuclear sequestration of apoptosis inhibitors (e.g., Survivin); activation of caspases. nih.govdntb.gov.ua

| Signal Transduction | Disrupted | Nuclear trapping of key signaling proteins (e.g., MAPK/MEK1, c-Abl, p53). | wikipedia.orgwikiwand.com |

Role of Specific Structural Moieties in Target Binding and Mechanistic Activity

The biological activity of this compound is intrinsically tied to its complex and specific chemical structure. Several key functional groups, or moieties, within the molecule play distinct and crucial roles in its ability to bind to its target and exert its mechanistic effect. The primary molecular target of this compound is a protein known as CRM1 (Chromosome Region Maintenance 1), also referred to as Exportin 1 (XPO1). researchgate.net this compound functions as a targeted covalent inhibitor, forming a permanent bond with this protein. semanticscholar.org

The mechanism involves a two-step process: an initial, reversible non-covalent binding, followed by the formation of an irreversible covalent bond. dovepress.com This covalent interaction is the key to its potent activity. The most critical structural feature for this action is the α,β-unsaturated dienone system within the this compound molecule. This region acts as an electrophilic "warhead". semanticscholar.orgresearchgate.net It participates in a Michael-type addition reaction with the thiol group of a specific cysteine residue, Cys528, located within the nuclear export signal (NES)-binding cleft of the CRM1 protein. wikipedia.orgnih.gov This permanent, covalent modification sterically blocks the binding site, preventing CRM1 from recognizing and transporting its cargo proteins out of the nucleus. wikipedia.organr.fr

Comparative Mechanistic Analysis with Related Natural Products (e.g., Leptomycin B)

This compound is a member of the leptomycin family of natural products, which includes the well-studied CRM1 inhibitor, Leptomycin B (LMB). wikipedia.orggoogle.com A comparative analysis reveals that both compounds share a remarkably similar fundamental mechanism of action while possessing distinct structural features.

Both this compound and Leptomycin B are exceptionally potent inhibitors of CRM1-mediated nuclear export. wikipedia.orggoogle.com They target the same protein, CRM1, and form a covalent bond with the identical amino acid residue, Cys528, in the NES-binding cleft. wikipedia.orgjst.go.jp This covalent modification is the basis for their inhibitory action, leading to the nuclear accumulation of critical regulatory proteins such as p53, preventing their degradation and ultimately triggering cell cycle arrest and apoptosis in cancer cells. wikipedia.org

The following table provides a comparative summary of the key mechanistic features of this compound and Leptomycin B.

FeatureThis compoundLeptomycin B
Molecular Target CRM1 (Exportin 1/XPO1) researchgate.netCRM1 (Exportin 1/XPO1) wikipedia.org
Binding Site Cysteine 528 (Cys528) wikipedia.orgCysteine 528 (Cys528) wikipedia.org
Binding Type Covalent (Michael Addition) wikipedia.orgCovalent (Michael Addition) wikipedia.org
Reactive Moiety Dienone System researchgate.netα,β-Unsaturated Lactone wikipedia.org
Key Structural Class Polyketide wikipedia.orgresearchgate.netFatty Acid Derivative / Polyketide wikipedia.orggoogle.com
Biological Outcome Inhibition of Nuclear Export ingentaconnect.comInhibition of Nuclear Export wikipedia.orgjst.go.jp

Structure Activity Relationship Sar Studies of Callystatin a

Design and Synthesis of Callystatin A Derivatives and Analogues

The synthesis of this compound analogues has been largely facilitated by the development of convergent and flexible total synthesis routes. These strategies involve the preparation of several key fragments of the molecule, which are then coupled together in the final stages of the synthesis. This approach is advantageous as it allows for modifications to be made to individual fragments, leading to the generation of diverse analogues for biological testing. nih.gov

Key synthetic reactions employed in the assembly of this compound and its derivatives include:

Wittig Olefination and Horner-Wadsworth-Emmons (HWE) Reactions : These have been crucial for constructing the various carbon-carbon double bonds within the polyene chains of the molecule, often with high stereoselectivity. researchgate.netscidoc.org

Aldol (B89426) Reactions : Asymmetric aldol condensations, such as the Evans aldol reaction, have been instrumental in setting the multiple stereocenters within the polypropionate backbone. researchgate.net An aldol reaction employed as a final coupling step offers a rapid route to structural analogues. nih.govresearchgate.net

Cross-Coupling Reactions : Palladium-catalyzed reactions like Suzuki and Heck couplings have been effectively used to join complex fragments of the molecule. nih.gov For instance, an sp2-sp3 Suzuki coupling has been used to connect the C1-C11 and C12-C22 subunits.

Fragment Synthesis : Researchers have reported scalable syntheses of the major fragments of this compound, such as the C1-C6 lactone-containing portion and the C7-C22 polyketide chain. scidoc.org This modularity is central to the design and synthesis of analogues where specific regions of the molecule are altered.

These synthetic strategies have enabled the creation of analogues with modifications at various positions, including epimers at different stereocenters, demethylated and de-ethylated versions, and analogues with alterations in the β-hydroxyketone region. researchgate.netnih.gov

Identification of Essential Pharmacophore Elements for Cytotoxicity

SAR studies have successfully identified the key structural features of this compound that are indispensable for its potent cytotoxicity. The primary pharmacophore is widely recognized as the α,β-unsaturated δ-lactone ring at the C1-C6 terminus of the molecule. researchgate.netnih.gov This reactive moiety is believed to engage in a Michael-type addition with nucleophilic residues, such as a cysteine residue on its biological target, the CRM1 protein, leading to covalent inhibition of nuclear export. wikipedia.org

The ketonic carbonyl group at C19.

The hydroxyl group at C20.

The three methyl groups at C18, C20, and C21.

Modification or removal of any of these functional groups leads to a discernible decrease in cytotoxic activity, highlighting their contribution to the molecule's efficacy. nih.gov The conjugated diene systems are also considered important, with the spatial arrangement between the lactone pharmacophore and the diene system being a key determinant of activity.

Influence of Stereochemistry and Conformational Preferences on Biological Efficacy

The biological activity of this compound is highly dependent on its specific stereochemistry. The molecule possesses numerous chiral centers, and alterations to their configuration can have a dramatic impact on cytotoxicity.

One of the most critical stereocenters is at the C5 position within the lactone-bearing side chain. Synthesis of the C5-epimer of this compound resulted in a compound that was 350 times less potent than the natural product, demonstrating a strict stereochemical requirement at this position for optimal activity. karger.com

In contrast, the stereochemistry at other positions appears to be more permissive. For example:

10-epi-Callystatin A : The epimer at the C10 position was found to be highly active, with its cytotoxicity being only minimally affected compared to the parent compound. researchgate.netkarger.com

18,19-epi-Callystatin A : This diastereomer was also synthesized and found to inhibit tumor cell growth to a similar extent as natural this compound, suggesting that the configuration in this part of the β-hydroxyketone region is less critical. researchgate.net

Rational Design and Synthesis of Potency- or Specificity-Enhanced Analogues

The insights gained from SAR studies provide a rational basis for the design of new this compound analogues with potentially improved properties, such as enhanced potency, greater selectivity, or better pharmacological profiles. The goal of many synthetic efforts has been to generate such analogues. nih.govlookchem.com

Key findings that guide rational design include:

Lactone and Diene System : The α,β-unsaturated lactone and the conjugated dienes are essential. Design efforts typically preserve this core structure.

Stereochemical Importance : The strict requirement for the natural (R) configuration at C5 must be respected for maintaining high potency. Conversely, the tolerance for change at C10 suggests this position could be modified without a significant loss of activity. researchgate.netkarger.com

Side Chain Modifications : The removal of the ethyl group at C8 (8-deethyl-callystatin A) or the methyl group at C10 (10-demethyl-callystatin A) led to decreased cytotoxicity. researchgate.net This indicates that these alkyl substituents are important for the hydrophobic and steric interactions with the target protein.

β-Hydroxyketone Region : The observation that the ketone, hydroxyl, and methyl groups in the C18-C21 region all contribute to potency suggests that this part of the molecule is finely tuned for target binding. nih.gov Any simplification or modification in this area is likely to reduce activity unless it introduces a new, favorable interaction.

While the synthesis of numerous analogues has primarily served to map the SAR landscape, these studies lay the essential groundwork for the future development of simplified or optimized this compound-based therapeutic agents.

Data Tables

Table 1: Cytotoxicity of this compound and Key Analogues against KB Cancer Cells

CompoundModificationCytotoxicity (IC₅₀) vs. KB CellsRelative PotencyReference
This compound -10 pg/mL1 wikipedia.orgkarger.com
5-epi-Callystatin A Inversion of stereocenter at C5~3.5 ng/mL (3500 pg/mL)1/350 karger.com
10-epi-Callystatin A Inversion of stereocenter at C10Highly Active~1 researchgate.netkarger.com
8-Deethyl-Callystatin A Removal of ethyl group at C8Weaker CytotoxicityReduced researchgate.net
10-Demethyl-Callystatin A Removal of methyl group at C10Decreased CytotoxicityReduced researchgate.net
This compound Analogue Lacking C19-ketoneReduced PotencyReduced nih.gov
This compound Analogue Lacking C20-hydroxylReduced PotencyReduced nih.gov

Note: IC₅₀ values are approximate where specific data was not available and are based on qualitative descriptions from the cited literature.

Preclinical Biological Activities of Callystatin a in Research Models

Antineoplastic Activities in In Vitro Cancer Cell Lines

Callystatin A has demonstrated potent activity against various cancer cell lines in laboratory settings. These studies are crucial for determining the compound's initial efficacy and mechanism of action at the cellular level. The primary methods for this evaluation include assessing cell death (cytocidal effects), inhibition of cell growth (cytostatic effects), and the long-term proliferative capacity of cancer cells. nih.gov

Broad-Spectrum Cytostatic and Cytocidal Effects

The compound's effects are categorized as both cytostatic, which involves the slowing or stopping of cell division, and cytocidal, which results in direct cell death. nih.gov This dual activity makes it a promising candidate for further antineoplastic drug development.

Concentration-Dependent Inhibition of Cell Proliferation and Colony Formation

The inhibitory effects of this compound on cancer cells are concentration-dependent, a hallmark of pharmacologically active compounds. This means that higher concentrations of the compound lead to a greater reduction in cell viability. This relationship is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit a biological process by 50%. nih.govmdpi.com this compound has demonstrated exceptionally low IC50 values, indicating high potency.

The following table summarizes the reported IC50 values for this compound against sensitive cancer cell lines.

Cell LineCancer TypeIC50 Value
KB Human Epidermoid Carcinoma10 pg/ml
L1210 Mouse Lymphocytic Leukemia20 pg/ml
Data sourced from a 2021 industrial publication describing compounds related to this compound. issuu.com

Another critical in vitro method for assessing the long-term efficacy of an anticancer agent is the colony formation assay, also known as the clonogenic assay. nih.gov This assay measures the ability of a single cancer cell to undergo the multiple divisions necessary to form a "colony" of at least 50 cells. nih.gov It provides insight into the long-term reproductive viability of cells after treatment. nih.gov While patent literature lists this compound among agents for which clonogenic assays are relevant evaluation tools, specific public-domain data detailing the concentration-dependent effects of this compound on colony formation are not available. orbit.com

Synergy Studies with Chemotherapeutic Agents

A common strategy in cancer treatment is to use combination therapies to enhance efficacy, overcome drug resistance, and minimize toxicity by using lower doses of individual agents. nih.govnih.govicr.ac.uk Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. nih.govresearchgate.net Preclinical studies often investigate the potential synergy between a novel compound and established chemotherapeutic agents like paclitaxel (B517696) and doxorubicin. nih.govdovepress.comwebhost4life.com These studies are critical for positioning a new agent within existing treatment paradigms.

Despite the established rationale for combination therapy in oncology, a review of publicly available scientific literature and databases did not yield specific preclinical studies evaluating the synergistic effects of this compound with other chemotherapeutic agents. Further research is required to determine if this compound can enhance the efficacy of standard-of-care drugs.

Efficacy in In Vivo Preclinical Oncology Models

Following promising in vitro results, potential anticancer compounds are typically evaluated in in vivo models, most commonly in mice, to assess their efficacy and effects within a whole biological system. nih.gov These models are essential for understanding how a drug behaves in a more complex environment that includes a tumor microenvironment and host metabolism. nih.gov

Evaluation in Murine Xenograft Models of Solid Tumors

Murine xenograft models are a cornerstone of preclinical oncology research. nih.gov These models involve the implantation of human cancer cells or patient-derived tumor tissue (PDX) into immunodeficient mice, which then develop tumors. epo.orgnih.govoatext.comnih.gov Researchers can then administer therapeutic agents to these mice to evaluate antitumor activity, typically measured by changes in tumor volume and weight over time. nih.govgoogle.com

Given its potent in vitro cytotoxicity against certain cancer cells, this compound is a candidate for such in vivo evaluation. nih.govissuu.com However, specific data from in vivo studies using this compound in xenograft models of solid tumors, including details on tumor growth inhibition or regression, are not available in the public scientific literature.

Assessment in Preclinical Models of Hematological Malignancies

Preclinical models for hematological malignancies, such as leukemia and lymphoma, are also critical for drug development. diag2tec.comnih.gov These can include xenograft models where human leukemia or lymphoma cell lines are injected into immunodeficient mice, leading to disseminated disease that can mimic the human condition. nih.govmdpi.com The high potency of this compound against the L1210 lymphocytic leukemia cell line in vitro (IC50 = 20 pg/ml) strongly suggests its potential for efficacy in corresponding in vivo models. issuu.com

Despite this strong in vitro rationale, published studies detailing the assessment of this compound in preclinical in vivo models of leukemia, lymphoma, or other hematological malignancies could not be identified. Therefore, its efficacy in treating these cancers in a live animal model remains to be publicly documented.

Advanced Research Methodologies Applied to Callystatin a

Chemoproteomics and Target Deconvolution Techniques

The primary molecular target of Callystatin A is known to be the nuclear export protein Chromosome Region Maintenance 1 (CRM1), also known as exportin 1 (XPO1). wikipedia.organr.fr This protein is responsible for transporting hundreds of cargo proteins, including tumor suppressors and cell cycle regulators, from the nucleus to the cytoplasm. wikipedia.organr.fr While this target was identified based on its similarity to leptomycin B, modern chemoproteomics provides a powerful and unbiased approach for such target deconvolution tasks, especially for novel compounds discovered through phenotypic screening. nih.govacs.org

Chemoproteomics employs chemical probes to map the protein interaction landscape of a small molecule. nih.gov A common strategy is affinity-based protein profiling, where the small molecule is immobilized on a solid support (like beads) to "pull down" its binding partners from a cell lysate. These captured proteins are then identified using high-resolution mass spectrometry. researchgate.net To enhance specificity and capture interactions within a live-cell context, more sophisticated probes incorporating photo-affinity labels and clickable handles can be used. nih.govacs.org

For a compound like this compound, which forms a covalent bond, activity-based protein profiling (ABPP) is a particularly relevant technique. ABPP uses reactive probes that covalently bind to the active sites of specific enzyme families. In a competitive experiment, pre-treatment of cells or lysates with this compound would block the binding of a broad-spectrum probe to its direct target, CRM1. The absence of the probe's signal on CRM1 in mass spectrometry analysis would thus identify it as the specific target of this compound. researchgate.net

Table 1: Key Protein Targets of the Leptomycin/Callystatin Family This table is generated based on known interactions of the broader family of CRM1 inhibitors.

Protein TargetFunctionCargo Proteins Affected (Examples)
CRM1/Exportin 1Mediates nuclear export of proteins with a leucine-rich Nuclear Export Signal (NES).p53, Cyclin B1, IkB, MAPK/MEK1, c-Abl

Biophysical Characterization of this compound-Target Interactions

Understanding the physical basis of the this compound-CRM1 interaction requires detailed biophysical characterization. These methods quantify the binding affinity, kinetics, and thermodynamics of the ligand-protein complex. This compound is understood to inhibit CRM1 through the formation of a covalent bond via a Michael-type addition between its α,β-unsaturated lactone and a critical cysteine residue (Cys528 in human CRM1) in the cargo-binding site. wikipedia.org

Several biophysical techniques are indispensable for studying such interactions:

Surface Plasmon Resonance (SPR): SPR can measure the real-time binding kinetics of a compound. In a typical experiment, the target protein (CRM1) is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are measured, allowing for the determination of the association rate constant (k_on) and the dissociation rate constant (k_off). Due to the covalent nature of the interaction, the k_off would be expected to be extremely slow.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction. rsc.org

X-ray Crystallography: Co-crystallizing this compound with CRM1 can provide an atomic-resolution three-dimensional structure of the complex. This would definitively confirm the binding site and the precise covalent linkage with the key cysteine residue, offering invaluable insights for the rational design of new analogues. anr.fr

Research efforts have included the synthesis of this compound fragments specifically to test their ability to bind and inhibit CRM1, underscoring the importance of these biophysical validation assays. anr.fr

Advanced Microscopy for Cellular Localization and Dynamic Effects

The inhibition of CRM1 by this compound leads to a distinct and observable cellular phenotype: the nuclear accumulation of CRM1 cargo proteins. Advanced microscopy techniques are essential to visualize and quantify these dynamic effects within intact cells.

By tagging CRM1 cargo proteins, such as the tumor suppressor p53 or the cell cycle regulator Cyclin B1, with fluorescent proteins (e.g., Green Fluorescent Protein, GFP), their subcellular localization can be tracked in real-time in living cells.

Confocal Laser Scanning Microscopy (CLSM): This is a powerful tool for obtaining high-resolution, optical sections of fluorescently labeled cells. In untreated cells, a protein like Cyclin B1 would show significant cytoplasmic localization. Upon treatment with this compound, time-lapse CLSM imaging would reveal a progressive shift in the fluorescence signal from the cytoplasm to the nucleus, providing clear visual evidence of the inhibition of nuclear export. nih.gov

Super-Resolution Microscopy: Techniques such as STED microscopy or Single Molecule Localization Microscopy (SMLM) could be employed to study the organization of CRM1 and its cargo at the nuclear pore complex with nanoscale resolution, potentially revealing finer details about how this compound disrupts the export machinery.

These imaging techniques allow researchers to directly observe the functional consequences of target engagement by this compound at the subcellular level, linking the molecular interaction to a cellular outcome.

Computational Modeling and Molecular Dynamics Simulations of Ligand-Protein Interactions

Computational methods provide an in-silico lens to examine the this compound-CRM1 interaction at an atomic level of detail, complementing experimental data. nih.gov These approaches are particularly useful for understanding the structural basis of binding and for predicting the effects of structural modifications. researchgate.net

Molecular Docking: Docking algorithms can predict the preferred binding orientation of this compound within the CRM1 active site. nih.govscience.gov These simulations would place the this compound molecule into the three-dimensional structure of CRM1, and a scoring function would rank the poses based on their predicted binding affinity. A successful docking study would position the α,β-unsaturated lactone of this compound in close proximity to the thiol group of the reactive cysteine residue, consistent with the known covalent mechanism. scienceopen.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to model the dynamic behavior of the this compound-CRM1 complex over time. nih.govpensoft.net An MD simulation predicts the movement of every atom in the system based on physical principles, providing insights into the stability of the complex and the network of non-covalent interactions (like hydrogen bonds and hydrophobic contacts) that stabilize the initial binding before the covalent reaction occurs. nih.gov Simulations could also be performed on the covalently bound complex to understand how the modification alters the protein's flexibility and its ability to interact with other binding partners like Ran-GTP.

These computational studies are instrumental in generating hypotheses and guiding the design of new this compound analogues with optimized binding properties.

High-Throughput Screening (HTS) in this compound Analogue Discovery

The discovery of more potent or selective CRM1 inhibitors often involves the synthesis and evaluation of chemical analogues. High-throughput screening (HTS) dramatically accelerates this process by enabling the parallel synthesis and testing of large libraries of compounds. prf.org

While early work on this compound involved more traditional, smaller-scale synthetic efforts to produce stereoisomeric hybrids and analogues for structure-activity relationship (SAR) studies, modern HTS platforms could revolutionize this process. nih.govnih.gov

Table 2: Example HTS Workflow for this compound Analogue Discovery

StepMethodologyDescription
1. Library Synthesis Parallel Synthesis / Automated ChemistryHigh-throughput synthesis of a library of this compound analogues with modifications to the polyketide backbone, side chains, or lactone ring. rsc.org
2. Primary Screen Biochemical AssayAn in vitro assay measuring CRM1 activity, for example, a fluorescence-based assay that detects the disruption of the CRM1-cargo protein interaction in a 384-well or 1536-well plate format.
3. Hit Confirmation Dose-Response AnalysisCompounds that show significant inhibition in the primary screen are re-tested at multiple concentrations to determine their potency (e.g., IC50 value).
4. Secondary Screen Cell-Based AssayConfirmed hits are tested in a cell-based assay, such as the nuclear accumulation assay described in section 8.3, to confirm their activity in a biological context.
5. Lead Optimization SAR Studies & Biophysical AnalysisPromising compounds undergo further chemical modification and detailed biophysical characterization (SPR, ITC) to optimize potency, selectivity, and other drug-like properties.

This systematic approach allows for the rapid identification of lead compounds from a large and diverse chemical space, significantly accelerating the path from an initial natural product hit to a refined drug candidate.

Future Research Directions and Unaddressed Challenges for Callystatin a

Development of Next-Generation Analogues with Improved Selectivity

A primary hurdle for many potent natural products, including Callystatin A, is achieving cancer cell-specific cytotoxicity while minimizing harm to healthy cells. Future work must prioritize the design of next-generation analogues with an enhanced therapeutic window.

Structure-Activity Relationship (SAR) Studies : A deep understanding of which parts of the this compound molecule are responsible for its activity is crucial. The α,β-unsaturated lactone moiety is considered a key pharmacophore, but the long, unsaturated fatty acid chain also plays a vital role in target recognition. wikipedia.org Systematic SAR studies, involving the synthesis of various structural analogues, can pinpoint which modifications enhance selectivity. researchgate.net Strategies that allow for late-stage modifications, such as using an aldol (B89426) reaction to join key fragments, can accelerate the creation and testing of a diverse library of analogues. researchgate.netuni-hannover.de

Convergent Synthesis for Analogue Production : The ability to rapidly create analogues is dependent on efficient chemical synthesis. Many total syntheses of this compound have been developed, often employing a convergent approach where large fragments of the molecule are made separately before being joined together. researchgate.netuni-hannover.deacs.orgnih.gov Refining these synthetic routes to be more efficient and flexible will be key to exploring the chemical space around this compound and identifying candidates with improved properties. uni-hannover.denih.gov

Comprehensive Elucidation of All Off-Target Interactions in Complex Biological Systems

While CRM1 is a known high-affinity target, it is crucial to identify all other potential binding partners of this compound to understand its full biological effects and anticipate potential toxicities. The molecule's reactive α,β-unsaturated carbonyl group suggests it could interact with other nucleophilic species in the cell, such as cysteine residues on other proteins. wikipedia.orgmdpi.com

Advanced proteomics-based methods are essential for this task. metwarebio.com

Chemical Proteomics : This approach can be used to identify the direct binding partners of this compound in an unbiased, system-wide manner. mdpi.com Techniques like Drug Affinity Responsive Target Stability (DARTS), which identifies target proteins by their increased stability in the presence of a binding ligand, could be employed without needing to modify the natural product. creative-proteomics.com

Activity-Based Protein Profiling (ABPP) : ABPP uses chemical probes to map the reactive sites across the proteome, making it an ideal tool for identifying off-targets of covalent inhibitors like this compound. evotec.com This can provide a comprehensive profile of both on-target and off-target engagement.

Identifying these interactions is critical for building a complete picture of the drug's mechanism of action and for rationally designing analogues with fewer off-target effects. metwarebio.com

Exploration of this compound's Potential in Novel Disease Areas (e.g., beyond oncology)

The cellular machinery targeted by this compound is fundamental to many biological processes, suggesting its therapeutic potential may extend beyond cancer. nih.gov The ubiquitin-proteasome system (UPS) and nuclear-cytoplasmic transport are implicated in a host of other diseases.

Neurodegenerative Diseases : The UPS is critical for clearing misfolded proteins, a hallmark of conditions like Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov While broad proteasome inhibition can be harmful, modulating the system is a therapeutic strategy. frontiersin.orgmdpi.com Intriguingly, some studies have found that proteasome inhibitors can unexpectedly alleviate neurodegeneration in certain contexts, suggesting a complex role that warrants investigation for compounds like this compound. cornell.edu

Inflammatory and Autoimmune Diseases : The proteasome is a key regulator of the NF-κB pathway, which drives inflammation. nih.govmdpi.com Proteasome inhibitors have shown anti-inflammatory effects and are being explored as treatments for autoimmune disorders like rheumatoid arthritis and lupus. nih.govbohrium.comnih.gov Given that this compound inhibits the export of proteins like IκB, a natural inhibitor of NF-κB, it could have significant potential in this area. wikiwand.com

Integration of Omics Technologies for Systems-Level Mechanistic Understanding

To move beyond a single-target, linear view of this compound's function, a systems biology approach is necessary. nih.gov This involves integrating multiple layers of high-throughput "omics" data to build a holistic model of the cellular response to the drug. frontiersin.orgnih.gov

Omics TechnologyApplication for this compound Research
Genomics/Transcriptomics Analyze global changes in gene expression following drug treatment to identify affected signaling pathways and cellular processes.
Proteomics In addition to identifying direct targets, quantify global changes in protein levels and post-translational modifications to map downstream effects. metwarebio.com
Metabolomics Study how this compound alters the cellular metabolic network to uncover novel mechanisms of action and potential biomarkers. xialab.ca

By combining these datasets, researchers can create a comprehensive network view of how this compound perturbs cellular systems. nih.govxialab.ca This integrative approach is crucial for understanding complex drug actions, identifying synergistic drug combinations, and predicting patient responses. frontiersin.org

Methodological Innovations for Sustainable Synthesis and Production

The practical application of this compound is hindered by its very limited supply from the natural source. wikipedia.org Total synthesis is currently the only viable route for obtaining the compound, but existing methods are often long and complex, making them unsuitable for large-scale production. researchgate.netacs.org

Future research must focus on innovations to overcome this supply bottleneck.

Biosynthetic Engineering : Although the exact biosynthetic pathway for this compound has not been fully detailed, it is known to be a polyketide assembled by a Polyketide Synthase (PKS) enzyme complex. wikipedia.orgwikiwand.com Elucidating the genes responsible for this pathway could enable its transfer into a microbial host (like Streptomyces or yeast) for fermentation-based production. This bio-inspired, iterative approach offers a promising and potentially more sustainable long-term solution for producing this compound and its analogues. frontiersin.org

Q & A

Q. What are the key structural features of Callystatin A that contribute to its cytotoxic activity?

this compound's bioactivity is attributed to its α,β-unsaturated δ-lactone (the pharmacophore), β-hydroxy ketone, and three stereospecific methyl groups. These structural elements enable covalent binding to CRM1 protein, inhibiting nuclear export signals (NES) and inducing apoptosis. Methodological validation includes:

  • Analog synthesis : Testing truncated or modified analogs to isolate functional groups critical for activity .
  • Bioassays : Using KB or PC-3 cell lines to measure IC50 values (e.g., 0.01 ng/mL for KB cells) .

Q. What synthetic routes are commonly employed for this compound’s total synthesis?

Key synthetic strategies involve:

Step Reagents/Catalysts Function
Macrocycle formationGrubbs I catalystRing-closing metathesis
Stereochemical controlZr-, Ti-, or Cr-based reagentsAsymmetric aldol or Mukaiyama reactions
β-hydroxy ketone installationTBAF/AcOH or PPTSDeprotection or acid-catalyzed cyclization
These routes emphasize stereochemical fidelity and yield optimization (>20 steps) .

Q. How is the purity and identity of synthesized this compound validated?

  • Characterization : NMR (¹H, ¹³C, 2D-COSY), HRMS, and elemental analysis for new compounds.
  • Known compounds : Cross-referencing with literature data (e.g., optical rotation, melting points) .
  • Purity criteria : HPLC with UV detection (≥95% purity) and absence of residual solvents via GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC50 values (e.g., 0.01 ng/mL vs. higher concentrations) may arise from:

  • Assay variability : Differences in cell lines (KB vs. PC-3), incubation times, or cytotoxicity endpoints (MTT vs. ATP assays).
  • Compound handling : Degradation due to light/heat exposure or solubility issues in DMSO/PBS.
    Methodological solutions :
    • Standardize protocols using NIH/ATCC-recommended cell lines .
    • Include positive controls (e.g., leptomycin B) and validate compound stability via LC-MS .

Q. What computational strategies model this compound’s interaction with CRM1?

  • Molecular docking : Predict binding affinities using CRM1’s crystal structure (PDB ID: 3NJ7) and software like AutoDock Vina .
  • MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns trajectories) and hydrogen-bonding networks with β-hydroxy ketone .
  • Validation : Mutagenesis studies (e.g., CRM1 C528S mutant) to confirm covalent adduct formation .

Q. How can stereochemical errors in this compound synthesis be minimized?

  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams for asymmetric induction.
  • Catalytic asymmetric methods : Employ Noyori hydrogenation or Shi epoxidation for enantioselectivity.
  • Analytical cross-checks : Compare experimental vs. calculated CD spectra or VCD for absolute configuration .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Xenograft models : Nude mice implanted with KB or PC-3 tumors, monitoring tumor volume and metastasis inhibition.
  • Toxicity profiling : Assess hepatorenal function (ALT, creatinine) and hematological parameters .
  • Pharmacokinetics : Measure plasma half-life (t½) and bioavailability via LC-MS/MS .

Methodological Guidelines

Q. How should researchers design experiments to ensure reproducibility in this compound studies?

  • Documentation : Include exact reagent grades (e.g., anhydrous solvents, ≥99% purity), reaction temperatures (±1°C), and stirring rates .
  • Negative controls : Test solvent-only and scrambled-sequence analogs to rule off-target effects .
  • Data sharing : Publish full synthetic procedures, NMR spectra, and raw bioassay data in supplementary materials .

Q. What strategies optimize yield in multi-step this compound syntheses?

  • Protecting groups : Use TBS ethers or PMB esters for hydroxyl protection, minimizing side reactions.
  • Catalyst screening : Test Ru-, Pd-, or organocatalysts for efficiency (e.g., Grubbs II vs. Hoveyda-Grubbs) .
  • Workflow automation : Employ continuous-flow reactors for hazardous steps (e.g., ozonolysis) .

Q. How are structure-activity relationship (SAR) studies conducted for this compound analogs?

  • Analog libraries : Synthesize derivatives with modified lactones, ketones, or methyl groups.
  • Bioactivity clustering : Use PCA or heatmaps to correlate structural features with IC50 values .
  • Mechanistic probes : Fluorescently tagged analogs (e.g., BODIPY-Callystatin) for cellular uptake studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Callystatin A
Reactant of Route 2
Callystatin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.